N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S/c1-12-2-4-14(5-3-12)29(25,26)23-10-7-13(8-11-23)16(24)20-18-22-21-17(27-18)15-6-9-19-28-15/h2-6,9,13H,7-8,10-11H2,1H3,(H,20,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATGIGVDRPEAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the 1,3,4-oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Coupling with tosylpiperidine: The final step involves coupling the isoxazole-oxadiazole intermediate with tosylpiperidine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives and their substituents:
Key Observations:
- Tosyl vs. Sulfamoyl Groups: The target compound’s tosyl group (para-toluenesulfonyl) differs from LMM5 and LMM11’s sulfamoyl substituents.
- Heterocyclic Variations : The isoxazole in the target compound replaces LMM11’s furan or LMM5’s methoxyphenyl groups. Isoxazole’s higher aromaticity may improve target affinity, as seen in other antifungal agents (e.g., voriconazole) .
- Piperidine vs.
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound featuring multiple heterocyclic structures. Its unique combination of isoxazole and oxadiazole moieties linked to a piperidine derivative contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the isoxazole and oxadiazole rings. Various synthetic routes have been explored, often employing cyclization reactions under mild conditions to achieve the desired product. For example, one method involves the cyclization of hydroxyimoyl halides with dipolarophiles to form the isoxazole ring .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives with similar structural features have shown excellent activity against a range of bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound may also demonstrate strong antibacterial activity due to its structural characteristics.
Anticancer Activity
In studies involving related compounds such as 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives, significant antiproliferative effects have been observed against prostate cancer cell lines (e.g., DU-145). These compounds were found to act as tubulin inhibitors, disrupting microtubule formation and thereby inhibiting cancer cell proliferation . The potential for this compound to exhibit similar mechanisms warrants further investigation.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, leading to increased mitotic arrest in cancer cells .
Case Studies and Research Findings
Q & A
Q. How can the structural integrity of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide be confirmed experimentally?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for confirming the connectivity of the isoxazole, oxadiazole, and tosylpiperidine moieties. Infrared (IR) spectroscopy can validate functional groups like carboxamide (C=O stretch at ~1650–1700 cm) and sulfonamide (S=O stretch at ~1150–1350 cm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. What are the primary steps in synthesizing this compound?
- Methodological Answer: Synthesis typically involves:
- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., HSO) .
- Step 2: Tosylation of the piperidine nitrogen using tosyl chloride in dichloromethane with a base like triethylamine .
- Step 3: Coupling the oxadiazole and tosylpiperidine-carboxamide fragments via amide bond formation, often using coupling agents like EDCI/HOBt .
Q. How is the compound’s purity assessed during synthesis?
- Methodological Answer: Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis confirms stoichiometric ratios of C, H, N, and S .
Q. What preliminary assays are used to screen for biological activity?
- Methodological Answer: Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates or colorimetric readouts (e.g., ATP depletion via ADP-Glo™). Cellular viability assays (MTT or resazurin-based) in cancer or microbial models provide initial activity data .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole ring formation?
- Methodological Answer: Ultrasound-assisted synthesis reduces reaction times (from hours to minutes) and improves yields by enhancing reagent mixing and energy transfer. Solvent choice (e.g., DMF vs. THF) and temperature control (e.g., 60–80°C) are critical. Catalytic systems like Yb(OTf) can enhance cyclization efficiency .
Q. What strategies resolve contradictions in binding affinity data across different studies?
- Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (pH, ionic strength, temperature).
- Orthogonal Techniques: Combine surface plasmon resonance (SPR) for kinetic analysis with isothermal titration calorimetry (ITC) for thermodynamic validation.
- Structural Analysis: Co-crystallization or molecular docking (using software like AutoDock) to identify binding pose discrepancies .
Q. How does the isoxazole ring’s reactivity influence derivatization?
- Methodological Answer: The isoxazole ring undergoes ring-opening reactions under basic conditions (e.g., with epoxides) or electrophilic substitutions at the 4-position. Reactivity can be modulated by electron-withdrawing groups (e.g., tosyl) on the piperidine ring, which stabilize the heterocycle .
Q. What analytical challenges arise in characterizing by-products during synthesis?
- Methodological Answer: By-products like regioisomers (e.g., oxadiazole vs. thiadiazole) require LC-MS/MS for differentiation. Tandem mass spectrometry (MS/MS) fragments ions to confirm structural deviations. Preparative HPLC isolates impurities for standalone NMR analysis .
Q. How do structural analogs compare in target selectivity?
- Methodological Answer: Comparative Structure-Activity Relationship (SAR) studies:
- Replace the tosyl group with sulfonamide variants (e.g., mesyl) to assess steric/electronic effects.
- Substitute the oxadiazole with thiadiazole to evaluate heteroatom influence on target binding.
- Use competitive binding assays (e.g., fluorescence polarization) to quantify selectivity ratios .
Q. What computational methods predict solubility and stability under physiological conditions?
- Methodological Answer:
- Solubility: Hansen solubility parameters and COSMO-RS simulations predict solubility in solvents/buffers.
- Stability: Density Functional Theory (DFT) calculates hydrolysis/oxidation susceptibility of labile groups (e.g., oxadiazole ring). Accelerated stability studies (40°C/75% RH for 4 weeks) validate predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
